molecular formula C15H13N3S B2594593 6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine CAS No. 1203294-90-9

6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine

Cat. No.: B2594593
CAS No.: 1203294-90-9
M. Wt: 267.35
InChI Key: LBQNCUSNWVUINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group and a thiophen-2-ylmethyl group Pyrimidine derivatives are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and coenzymes

Mechanism of Action

Target of Action

The primary target of the compound 6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is the urea transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane .

Mode of Action

This compound acts as a reversible inhibitor of UT-B . It targets a UT-B intracellular site in a urea-competitive manner . This means that the compound competes with urea for binding to the UT-B transporter, thereby inhibiting the transport of urea across the cell membrane .

Biochemical Pathways

The inhibition of UT-B by this compound affects the urea transport pathway . Urea is a waste product of protein metabolism and is excreted by the kidneys. By inhibiting UT-B, the compound disrupts the normal excretion of urea, which can have downstream effects on the body’s nitrogen balance .

Pharmacokinetics

It is known that the compound has a short half-life (t 1/2 = 28 min) in in vitro rat hepatic microsomes stability tests . Despite this, an average inhibitor concentration of 390 µM in blood can be reached in mice even 6 h after a single i.p. dose of 200 µl per animal .

Result of Action

The inhibition of UT-B by this compound results in a decrease in the maximum urinary concentration of urea . This can lead to an increase in urination volume .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its ability to bind to UT-B . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, can potentially interact with the compound and affect its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of a pyrimidine ring with phenyl and thiophen-2-ylmethyl groups makes it a versatile compound for various applications in medicinal and industrial chemistry.

Properties

IUPAC Name

6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-2-5-12(6-3-1)14-9-15(18-11-17-14)16-10-13-7-4-8-19-13/h1-9,11H,10H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQNCUSNWVUINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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